molecular formula C6H5ClFNO2S B13469117 3-Amino-4-fluorobenzenesulfonyl chloride

3-Amino-4-fluorobenzenesulfonyl chloride

Cat. No.: B13469117
M. Wt: 209.63 g/mol
InChI Key: FOYGIZOTWJGYSN-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzenesulfonyl chloride (molecular formula: C₆H₅ClFNO₂S, molecular weight: 209.52 g/mol) is a sulfonyl chloride derivative featuring an amino group (-NH₂) at the 3-position and a fluorine atom at the 4-position on the benzene ring. The sulfonyl chloride (-SO₂Cl) group at position 1 enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound is particularly valuable in pharmaceutical and agrochemical industries for synthesizing sulfonamides, which are critical in drug development due to their antimicrobial and enzyme-inhibiting properties .

Properties

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

3-amino-4-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H,9H2

InChI Key

FOYGIZOTWJGYSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)N)F

Origin of Product

United States

Preparation Methods

Classical Sulfonation and Chlorination Route

Step 1: Sulfonation

  • Starting from 3-Amino-4-fluorobenzene, sulfonation is performed using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).
  • This introduces the sulfonic acid group (-SO₃H) at the position destined to become the sulfonyl chloride.

Step 2: Chlorination

  • The sulfonic acid intermediate is converted to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • This reaction replaces the hydroxyl group of the sulfonic acid with a chlorine atom, forming the sulfonyl chloride (-SO₂Cl).

This method is widely used in laboratory and industrial settings due to its straightforwardness and adaptability to scale-up.

Chlorosulfonation of Fluorinated Aniline Derivatives

An alternative approach involves direct chlorosulfonation of 3-Amino-4-fluorobenzene using chlorosulfonic acid, which simultaneously introduces the sulfonyl chloride group:

  • The amino and fluorine substituents are generally stable under controlled reaction conditions.
  • Temperature and stoichiometry are critical to avoid side reactions such as over-sulfonation or degradation of the amino group.

Fluorination via Halogen Exchange

In some synthetic routes, fluorination is introduced by halogen exchange reactions:

  • Starting from chlorobenzenesulfonyl chloride derivatives, fluorine substitution is achieved by reaction with alkali metal fluorides (e.g., potassium fluoride) at elevated temperatures (130–220 °C).
  • This method is documented in patents describing chlorine/fluorine exchange fluorination to prepare fluorobenzenesulfonyl chlorides or fluorides.
  • The reaction is typically performed in high-boiling solvents like sulfolane with sequestering agents (tertiary amines) to enhance yield and selectivity.

Protection and Functional Group Manipulation

To maintain the integrity of the amino group during sulfonation and chlorination, protection strategies may be employed:

  • Amino groups can be temporarily protected (e.g., acetylation) before sulfonation.
  • After sulfonyl chloride formation, deprotection restores the free amino group.
  • This approach improves yields and reduces side reactions.

Industrial Scale Considerations

  • Continuous flow reactors and optimized reaction parameters (temperature, reagent ratios, solvent choice) are used to increase efficiency and purity.
  • Anhydrous and inert atmosphere conditions are preferred to minimize hydrolysis of sulfonyl chloride.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high-purity product.

Data Table: Summary of Preparation Methods

Preparation Method Starting Material Reagents/Conditions Key Notes Yield Range (%) References
Sulfonation followed by Chlorination 3-Amino-4-fluorobenzene SO₃ or HSO₃Cl; then SOCl₂ or PCl₅ Classical route; control needed for amino group 60–85
Direct Chlorosulfonation 3-Amino-4-fluorobenzene Chlorosulfonic acid One-pot introduction of sulfonyl chloride 55–75
Halogen Exchange Fluorination Chlorobenzenesulfonyl chloride KF or other alkali metal fluorides, 130–220 °C High temperature; requires sequestering agents 34–65
Amino Group Protection Strategy Protected 3-Amino-4-fluorobenzene Acetyl chloride, triethylamine; then sulfonation and chlorination Protects amino group; improves selectivity 70–90 ,

Analytical and Purification Techniques

To confirm the structure and purity of this compound, the following techniques are essential:

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are commonly used.

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols under basic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used in these reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 3-Amino-4-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as sulfonamides, sulfonate esters, and sulfonothioates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Molecular and Substituent Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Electronic Effects
3-Amino-4-fluorobenzenesulfonyl chloride C₆H₅ClFNO₂S 209.52 3-NH₂, 4-F, 1-SO₂Cl Amino (electron-donating) activates the ring; fluorine (electron-withdrawing) directs meta substitution.
3-Amino-4-chlorobenzenesulfonyl fluoride C₆H₅ClFNO₂S 209.62 3-NH₂, 4-Cl, 1-SO₂F Chlorine (stronger electron-withdrawing than F) reduces ring reactivity; sulfonyl fluoride is less reactive than chloride.
3-Cyano-4-fluorobenzenesulfonyl chloride C₇H₃ClFNO₂S 219.61 3-CN, 4-F, 1-SO₂Cl Cyano (electron-withdrawing) deactivates the ring, reducing electrophilic substitution rates.
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FSO₂ ~229 3-Cl, 4-F, 1-SO₂Cl Lacks amino group; chlorine and fluorine synergistically deactivate the ring.
4-Fluoro-3-nitrobenzenesulfonyl chloride C₆H₃ClFNO₄S 239.52 4-F, 3-NO₂, 1-SO₂Cl Nitro (strongly electron-withdrawing) deactivates the ring; precursor to amino via reduction.

Q & A

Advanced Research Question

  • Comparative Analysis : Cross-reference with databases (PubChem, NIST) for analogous compounds (e.g., 3-amino-4-chlorobenzenesulfonyl fluoride ).
  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict ¹H/¹⁹F shifts within ±0.2 ppm of experimental values .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to confirm NH₂ group assignments in complex spectra .

What computational strategies predict the reactivity of this compound in covalent inhibitor design?

Advanced Research Question

  • Molecular Docking : Simulate binding to target enzymes (e.g., serine proteases) to prioritize sulfonamide adducts.
  • QM/MM Simulations : Model transition states for nucleophilic attack by catalytic residues (e.g., His57 in trypsin).
  • SAR Studies : Correlate Hammett σ values of substituents with inhibition constants (Ki) .

What controls regioselectivity in electrophilic substitution reactions involving this compound?

Advanced Research Question
The amino (–NH₂) and fluorine (–F) groups exert competing electronic effects:

  • Amino Group : Strongly activating (ortho/para-directing) but may be deactivated by hydrogen bonding.
  • Fluorine : Weakly deactivating (meta-directing).
    In nitration, the amino group dominates, favoring para substitution relative to itself. Experimental data for similar compounds show 85% para nitro products .

How is this compound utilized in synthesizing covalent enzyme inhibitors?

Advanced Research Question
The compound reacts irreversibly with catalytic nucleophiles (e.g., serine, cysteine) in enzymes:

Sulfonylation : Forms stable sulfonamide bonds with Ser-OH in proteases (e.g., thrombin).

Kinetic Selectivity : Adjusting steric bulk (e.g., using tert-butyl carbamate-protected amines) enhances target specificity.

Activity Probes : Radiolabeled (³⁵S) derivatives track inhibitor-enzyme adducts via autoradiography .

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